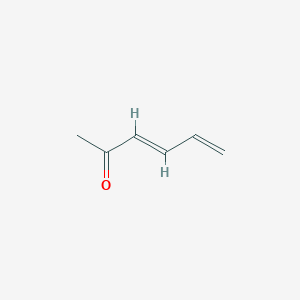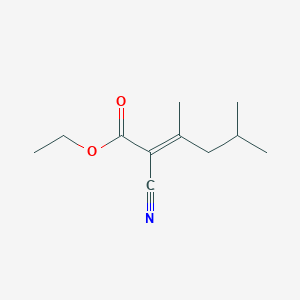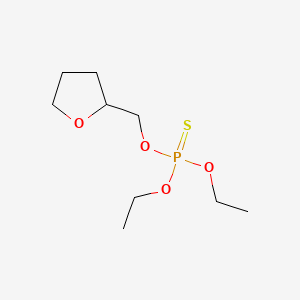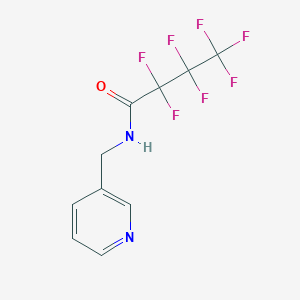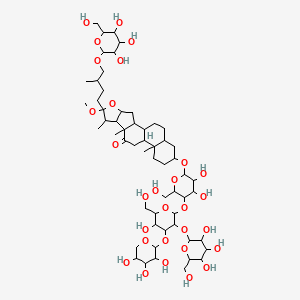![molecular formula C14H11N3O2S B14158963 (2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of furan, hydrazone, and thiazolidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and require further research for detailed elucidation.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-2-one
- (2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-5-one
Uniqueness
What sets (2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness can be leveraged to develop novel therapeutic agents or materials with specialized functions.
Propiedades
Fórmula molecular |
C14H11N3O2S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11N3O2S/c18-13-10-20-14(16-15-9-12-7-4-8-19-12)17(13)11-5-2-1-3-6-11/h1-9H,10H2/b15-9+,16-14- |
Clave InChI |
AHKAKXABIDTLGM-SMZCMUPTSA-N |
SMILES isomérico |
C1C(=O)N(/C(=N/N=C/C2=CC=CO2)/S1)C3=CC=CC=C3 |
SMILES canónico |
C1C(=O)N(C(=NN=CC2=CC=CO2)S1)C3=CC=CC=C3 |
Solubilidad |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



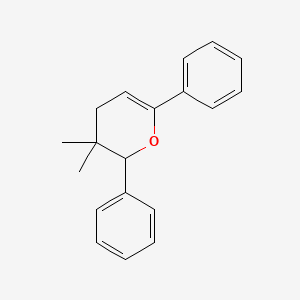

![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

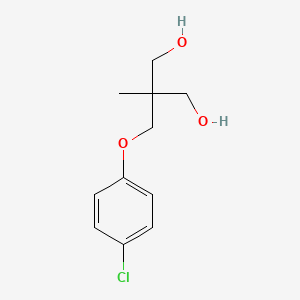
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)


